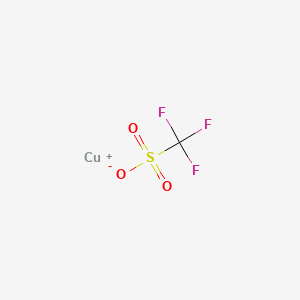
2-Chloro-4-fluoro-5-methoxyaniline
Overview
Description
2-Chloro-4-fluoro-5-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO . It is a solid substance and is used as a synthetic intermediate .
Synthesis Analysis
The synthesis of anilines, such as 2-Chloro-4-fluoro-5-methoxyaniline, can involve various methods. One common method is the palladium-catalyzed amination of aryl halides . This process involves the use of secondary amines, primary amines, and ammonia equivalents . The specific synthesis process for 2-Chloro-4-fluoro-5-methoxyaniline is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoro-5-methoxyaniline is 175.59 . The InChI code for this compound is 1S/C7H7ClFNO/c1-11-7-2-4 (8)5 (9)3-6 (7)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-5-methoxyaniline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
Ullman Methoxylation : Research on Ullman Methoxylation presents the synthesis of derivatives like 2-Fluoro-4-Methoxyaniline, where 2-Chloro-4-fluoro-5-methoxyaniline can serve as a precursor or analog in similar chemical reactions. This process is significant in the preparation of halogen compounds, ethers, and aromatic amines (Ragan et al., 2003).
Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : In the production of 2-Fluoro-3-Alkoxy-1,3-Butadienes, 2-Chloro-4-fluoro-5-methoxyaniline may be relevant due to its structural similarity, impacting the cycloaddition reactions in organic synthesis (Patrick, Rogers, & Gorrell, 2002).
Intermediate in Herbicide Production
- Herbicide Intermediate : A study discusses the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, indicating the potential use of 2-Chloro-4-fluoro-5-methoxyaniline in herbicide production (Zhou Yu, 2002).
Applications in Organic Chemistry
- Rhodium-Catalyzed Oxidative Annulation : A novel method involving rhodium-catalyzed oxidative annulation of 2-vinylanilines with α-diazocarbonyl compounds for constructing quinoline-2-carboxylate derivatives, where 2-Chloro-4-fluoro-5-methoxyaniline could be used as a building block or analog (Wang et al., 2018).
Fluorescence Studies
- Fluorescence Quenching Studies : Research involving boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, where 2-Chloro-4-fluoro-5-methoxyaniline could be relevant for understanding fluorescence quenching mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).
Polymer Research
- Polymer Research : In the study of polyurethane/poly(2-chloro-5-methoxyaniline) and carbon nano-onion-based nanocomposite, the chemical's potential in improving physical properties and anti-corrosion behavior of polymers is highlighted (Kausar, 2018).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJLYHDKCTFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283938 | |
| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98404-04-7 | |
| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98404-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)





![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)

